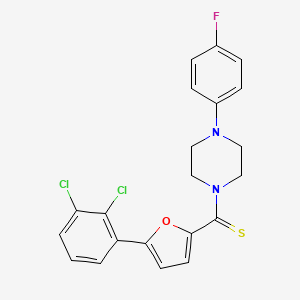
2-(1-Aminocyclobutyl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-(1-Aminocyclobutyl)acetic acid” is an organic compound with the molecular formula C6H11NO2 and a molecular weight of 129.16 g/mol . It is primarily used for research and development purposes .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a cyclobutyl group attached to an amino group and an acetic acid group . More detailed structural analysis may require advanced spectroscopic techniques.Physical And Chemical Properties Analysis
“this compound” is a colorless liquid with a molecular weight of 129.16 g/mol . It’s advised to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . More specific physical and chemical properties may require laboratory analysis.Scientific Research Applications
Synthesis and Characterization
- Practical Syntheses of cis‐(2‐Aminocyclobutyl)acetic Acid : Researchers have developed efficient routes for synthesizing both enantiomers of cis‐(2‐Aminocyclobutyl)acetic acid, a GABA analogue. These methods involve homologation and intramolecular photocyclization, providing a basis for further biochemical studies and potential therapeutic applications (Hawraà Awada et al., 2014).
Biochemical and Pharmacological Studies
- Antioxidant and Xanthine Oxidase Inhibitory Activities : A study on transition metal complexes with a novel amino acid bearing Schiff base ligand demonstrated antioxidant properties and selective xanthine oxidase inhibition, suggesting therapeutic potential in conditions associated with oxidative stress and hyperuricemia (M. Ikram et al., 2015).
Potential Therapeutic Applications
- Neuroprotective and Anticonvulsant Effects : Research indicates that 1-Aminocyclopropanecarboxylic acid, a compound with structural similarity to "2-(1-Aminocyclobutyl)acetic acid," has neuroprotective properties, selectively blocking N-methyl-D-aspartate induced convulsions. This points towards potential applications in treating neuropathologies associated with excessive activation of NMDA receptors (P. Skolnick et al., 1989).
- Antimicrobial Activities : The synthesis of (1s,2s)-1-hydroxy-2-[(s)-valylamino]cyclobutane-1-acetic acid and its hydrolysis product has been shown to possess enhanced antibacterial activity against Bacillus subtilis, suggesting its potential as a novel antimicrobial agent (J. Baldwin et al., 1986).
Biotechnological and Agricultural Applications
- Enhancement of Plant Biomass under Stress : A study on 1-Aminocyclopropane-1-carboxylic acid deaminase producing rhizobacteria demonstrated the ability to ameliorate biomass characteristics of Panicum maximum under drought and salt stress, indicating its utility in biotechnological and agricultural applications to enhance plant growth and stress tolerance (G. Tiwari et al., 2018).
Safety and Hazards
When handling “2-(1-Aminocyclobutyl)acetic acid”, it’s important to use personal protective equipment and ensure adequate ventilation . Contact with skin and eyes should be avoided, and any contaminated clothing should be removed immediately . In case of accidental ingestion or inhalation, immediate medical attention is required .
properties
IUPAC Name |
2-(1-aminocyclobutyl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c7-6(2-1-3-6)4-5(8)9/h1-4,7H2,(H,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQFXADOWWKULAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CC(=O)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


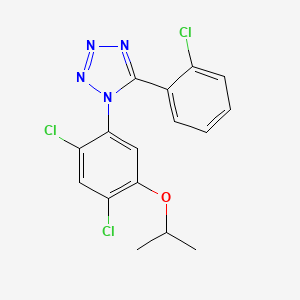
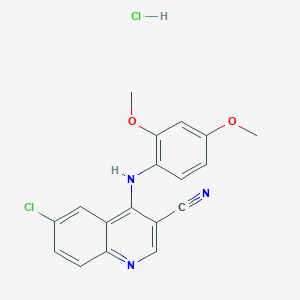
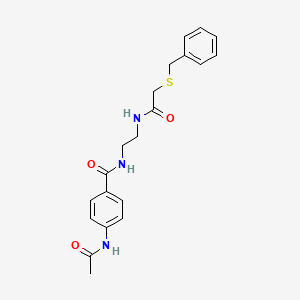

![2-cyclopentyl-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2743532.png)
![methyl 5-((3-oxo-8-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)methyl)furan-2-carboxylate](/img/structure/B2743533.png)
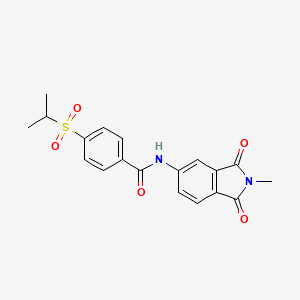
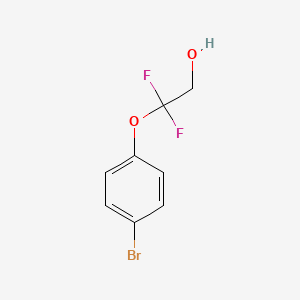
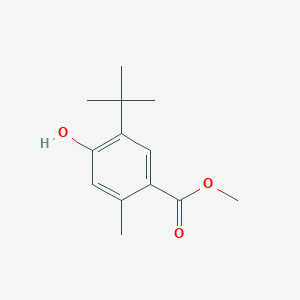
![1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-4-phenylbutan-1-one](/img/structure/B2743542.png)
![N-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2743543.png)
![(Z)-methyl 2-(5-bromo-2-oxoindolin-3-ylidene)-7-methyl-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2743544.png)
